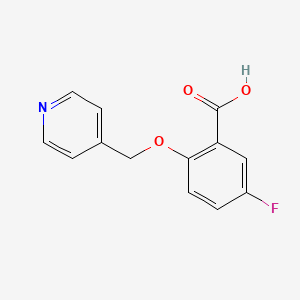

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCLKJYGVDTYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351763-25-1 | |

| Record name | 5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Overview

The phenolic oxygen of 5-fluoro-2-hydroxybenzoic acid undergoes nucleophilic substitution with 4-(chloromethyl)pyridine under basic conditions:

Reagents :

- 5-Fluoro-2-hydroxybenzoic acid

- 4-(Chloromethyl)pyridine hydrochloride

- Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

- Solvent: Dimethylformamide (DMF) or acetone

Mechanism :

Optimization Considerations

- Base Selection : K₂CO₃ in DMF at 60–80°C minimizes side reactions compared to stronger bases like NaH.

- Solvent Polarity : Polar aprotic solvents enhance ion pair separation and reaction rate.

- Yield : Typical yields range from 60–75%, with unreacted starting materials recovered via acid-base extraction.

Mitsunobu Reaction for Ether Synthesis

Reaction Design

The Mitsunobu reaction enables ether formation under milder conditions, avoiding strong bases:

Reagents :

- 5-Fluoro-2-hydroxybenzoic acid

- Pyridin-4-ylmethanol

- Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

- Triphenylphosphine (PPh₃)

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

Mechanism :

- DEAD/DIAD and PPh₃ form a betaine intermediate.

- Concerted transfer of the pyridinylmethanol oxygen to the benzoic acid’s phenolic hydrogen.

- Formation of the ether bond with inversion of configuration at the alcohol carbon.

Advantages and Limitations

- Yield : 70–85% due to high selectivity.

- Cost : Elevated reagent expenses limit scalability.

- Byproducts : Triphenylphosphine oxide requires removal via column chromatography.

Protection/Deprotection Strategy

Stepwise Synthesis

To prevent carboxylate interference during etherification:

Yield Data

| Step | Reagents | Yield (%) |

|---|---|---|

| Esterification | SOCl₂, MeOH | 90–95 |

| Etherification | K₂CO₃, DMF, 4-(ClCH₂)pyridine | 65–70 |

| Deprotection | NaOH, H₂O/EtOH | 85–90 |

Alternative Routes and Emerging Methods

Ullmann Coupling

A copper-catalyzed coupling between 5-fluoro-2-iodobenzoic acid and pyridin-4-ylmethanol:

Enzymatic Etherification

Preliminary studies suggest lipase-mediated synthesis in non-aqueous media:

- Enzyme : Candida antarctica lipase B (CAL-B).

- Solvent : tert-Butanol.

- Yield : <40% (requires further optimization).

Purification and Characterization

- Crystallization : Recrystallization from ethanol/water mixtures yields high-purity product (mp 180–182°C).

- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluent removes unreacted pyridinyl species.

- Spectroscopy :

Industrial-Scale Considerations

- Cost Efficiency : Direct alkylation with K₂CO₃ is preferred for large batches.

- Green Chemistry : Solvent recovery systems and catalytic methods reduce waste.

- Regulatory Compliance : Residual metal catalysts (e.g., Cu in Ullmann coupling) must meet ICH Q3D guidelines.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.

Substitution: Replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.

Pathways Involved: Modulation of biochemical pathways related to cell growth, apoptosis, and signal transduction.

Comparison with Similar Compounds

Structural Analogues

The following compounds share core benzoic acid scaffolds with variations in substituents:

Physicochemical Properties

- Acidity: The electron-withdrawing fluorine at C5 increases the acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 2-(pyridin-4-ylmethoxy)benzoic acid). This effect is less pronounced in derivatives with electron-donating groups like methoxy (e.g., 5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid) .

- Melting Points : Derivatives with rigid substituents (e.g., pyrazole in 5-Fluoro-2-(1H-pyrazol-1-yl)benzoic acid) exhibit higher melting points (>200°C) due to crystallinity, whereas flexible chains (e.g., biphenylmethoxy in BAY 60-2770) reduce melting points .

Biological Activity

5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Characterized by a fluorine atom, a benzoic acid moiety, and a pyridine ring, this compound exhibits significant pharmacological potential, particularly in anti-inflammatory and antitumor applications. The molecular formula is with a molecular weight of approximately 235.21 g/mol.

Chemical Structure and Properties

The structural features of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid enhance its biological activity. The presence of the fluorine atom at the 5-position of the benzoic acid increases its reactivity, while the pyridin-4-ylmethoxy group improves solubility and interaction with biological targets.

Anti-inflammatory Effects

Research indicates that 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid exhibits notable anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Antitumor Activity

Several studies have evaluated the antitumor efficacy of this compound against various cancer cell lines. Notably, it has demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.

The mechanism by which 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation : The compound's ability to inhibit cell growth in leukemia models suggests that it may disrupt key signaling pathways responsible for cell division.

- Cytotoxicity : In vitro studies have shown that it induces apoptosis in cancer cells, which is critical for its antitumor activity .

- Protein Interaction Modulation : The compound may also affect protein-protein interactions, as indicated by studies on related compounds that disrupt c-Myc-Max complexes, which are crucial for tumor progression .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Fluoro-2-(pyridin-4-ylmethoxy)benzoic acid, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 3-Fluoro-5-(pyridin-4-yl)benzoic acid | Fluorine at position 3 on benzoic acid | Different position of fluorine affects activity |

| 4-Fluoro-2-(pyridin-3-yloxy)benzoic acid | Pyridine at position 3 instead of 4 | Varying biological activities based on position |

| 5-Bromo-2-(pyridin-4-yloxy)benzoic acid | Bromine instead of fluorine | Potentially different reactivity patterns |

| 5-Chloro-2-(pyridin-4-yloxy)benzoic acid | Chlorine atom present | Comparison of halogen effects on bioactivity |

This comparison highlights how variations in halogen substituents and their positions can significantly influence chemical behavior and biological efficacy.

Case Studies

- Antitumor Efficacy : A study conducted on human A549 lung carcinoma cells demonstrated that derivatives of this compound exhibited selective cytotoxicity at low concentrations, sparing non-cancerous cells . This selectivity is crucial for developing less toxic cancer therapies.

- Inflammation Models : In vivo models assessing the anti-inflammatory effects showed that treatment with this compound led to reduced levels of inflammatory markers in serum, indicating potential for therapeutic application in chronic inflammatory diseases.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-fluoro-2-(pyridin-4-ylmethoxy)benzoic acid?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Core structure assembly : Start with 5-fluoro-2-hydroxybenzoic acid. Introduce the pyridin-4-ylmethoxy group via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction, using pyridin-4-ylmethanol as the etherifying agent. Reaction conditions (e.g., base selection, temperature) must optimize regioselectivity and avoid over-alkylation .

Protection/deprotection : Carboxylic acid groups are often protected (e.g., as methyl esters) during etherification to prevent side reactions, followed by hydrolysis under acidic or basic conditions .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization (using ethanol/water) ensures high purity (>98%) .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR confirms substitution patterns. Key signals include:

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) validate purity and detect trace impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]+: ~288.07 Da) .

Basic: How do solubility properties impact experimental design for in vitro assays?

Methodological Answer:

- Solubility challenges : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF. Prepare stock solutions in DMSO (10–50 mM) and dilute in assay buffers to maintain <1% organic solvent to avoid cytotoxicity .

- Stability : Store stock solutions at –20°C (≤1 month) or –80°C (≤6 months). Avoid freeze-thaw cycles to prevent degradation .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. antibacterial efficacy)?

Methodological Answer:

- Assay standardization : Discrepancies may arise from variations in microbial strains, inoculum size, or endpoint measurements. Use CLSI/EUCAST guidelines for minimum inhibitory concentration (MIC) assays .

- Control compounds : Include reference agents (e.g., 5-fluorocytosine for antifungal comparisons) to benchmark activity .

- Mechanistic studies : Employ time-kill assays or fluorescence-based uptake studies to differentiate static vs. cidal effects .

Advanced: What computational strategies predict target interactions for this compound?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to model binding to fungal CYP51 (a cytochrome P450 enzyme) or bacterial topoisomerases. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- QSAR modeling : Correlate substituent effects (e.g., fluorine position, pyridine substitution) with bioactivity using descriptors like logP, polar surface area, and H-bond acceptors .

Advanced: How to optimize reaction yields for scale-up synthesis while minimizing impurities?

Methodological Answer:

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for coupling reactions to reduce byproducts .

- Process monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters (e.g., temperature, stoichiometry) dynamically .

- Green chemistry : Replace traditional solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF for improved safety and easier purification .

Advanced: What structural analogs of this compound exhibit enhanced bioactivity, and how are they designed?

Methodological Answer:

- Analog design : Replace the pyridin-4-ylmethoxy group with morpholino () or thiazolidinone ( ) moieties to improve solubility or target affinity.

- Bioisosteres : Fluorine at position 5 can be substituted with –CF3 or –OCF3 to enhance metabolic stability .

- SAR studies : Systematic variation of the benzoic acid substituents (e.g., –OCH3 vs. –F) reveals critical pharmacophores for antifungal activity .

Advanced: How to address crystallographic challenges in resolving the compound’s 3D structure?

Methodological Answer:

- Crystallization : Use slow evaporation (ethanol/water mixtures) to grow single crystals. Fluorine’s strong electron-withdrawing effect may require low-temperature (100 K) data collection to minimize disorder .

- Refinement : SHELXL ( ) handles heavy atoms (e.g., fluorine) and hydrogen bonding networks. Apply restraints for flexible methoxy groups to improve model accuracy .

Advanced: What in vivo models are appropriate for evaluating pharmacokinetic properties?

Methodological Answer:

- Rodent studies : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) to assess bioavailability. Monitor plasma levels via LC-MS/MS .

- Metabolite profiling : Identify phase I/II metabolites (e.g., glucuronidation of the carboxylic acid) using hepatocyte incubation assays .

Advanced: How to mitigate off-target effects in enzyme inhibition assays?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.